

Application Notes and Protocols for In Vivo Studies with GSK2837808A

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Compound of Interest

Compound Name: GSK2837808A

Cat. No.: B15613965

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Introduction

GSK2837808A is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, lactate dehydrogenase B (LDHB). LDHA is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, this pathway, known as the Warburg effect, is upregulated to support rapid proliferation, even in the presence of oxygen. By inhibiting LDHA, **GSK2837808A** disrupts cancer cell metabolism, leading to reduced lactate production, increased oxygen consumption, and induction of apoptosis. These application notes provide detailed protocols and compiled data from preclinical studies to guide the in vivo use of **GSK2837808A**. However, it is important to note that while effective in preclinical models, liver toxicity has been cited as a potential limitation for its clinical application[1].

Quantitative Data Summary

The following tables summarize the dosing and administration of **GSK2837808A** in various in vivo models based on available preclinical data.

Table 1: In Vivo Dosing of **GSK2837808A** in Rodent Models

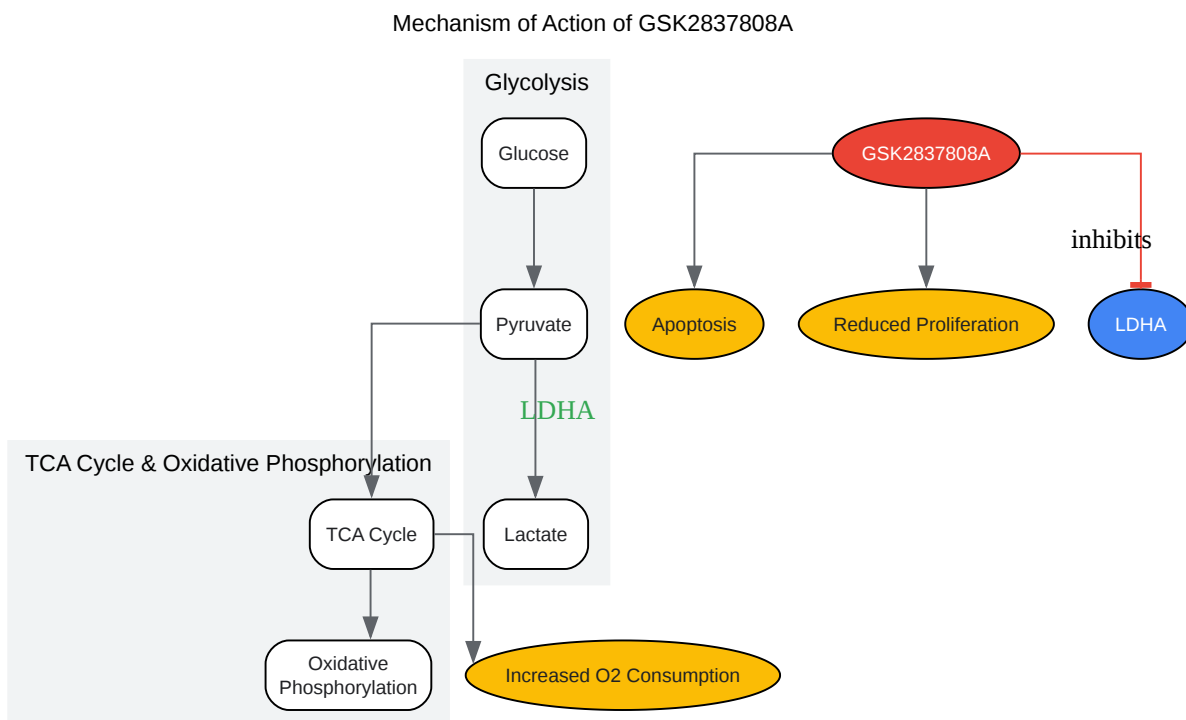
Animal Model	Administration Route	Dosage	Dosing Schedule	Vehicle	Reference
Male CD Mice	Oral Gavage	100 mg/kg	Not Specified	Not Specified	[2]
Male Sprague-Dawley Rats	Oral Gavage	50 mg/kg	Not Specified	Not Specified	[2]
Male Sprague-Dawley Rats	Intravenous (IV) Infusion	0.25 mg/kg	Single dose over 120 minutes	Not Specified	[2]
C57BL/6 Mice (Orthotopic Pancreatic Cancer Model)	Intraperitoneal (IP)	6 mg/kg	Every day for 4 weeks	Not Specified	
Xenograft Model Mice (HepG2)	Intraperitoneal (IP)	6 mg/kg	Every 3 days	Not Specified	
SCID Mice (Lymphoma Xenograft)	Intraperitoneal (IP)	42 µg/animal	Daily	2% DMSO	[3]
Athymic Nude Mice (Pancreatic Cancer Xenograft)	Intraperitoneal (IP)	42 µg/animal	Daily	2% DMSO	[3]

Table 2: Pharmacokinetic Parameters of **GSK2837808A**

Animal Model	Administration Route	Dose	Parameter	Value	Reference
Male Sprague-Dawley Rats	IV Infusion	0.25 mg/kg	Clearance	69 mL/minute/kg	[2]
Male Sprague-Dawley Rats	Oral Gavage	50 mg/kg	Blood Compound Levels	≤ 2.5 ng/mL (detection limit)	[2]
Male CD Mice	Oral Gavage	100 mg/kg	Blood Compound Levels	≤ 2.5 ng/mL (detection limit)	[2]

Signaling Pathway and Mechanism of Action

GSK2837808A's primary mechanism of action is the inhibition of Lactate Dehydrogenase A (LDHA), a key enzyme in the glycolytic pathway. This inhibition disrupts the conversion of pyruvate to lactate, leading to a cascade of metabolic changes within cancer cells.



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Caption: Mechanism of action of **GSK2837808A** targeting LDHA.

Experimental Protocols

Preparation of **GSK2837808A** for In Vivo Administration

Vehicle Formulation 1: For Oral Gavage (Based on DMSO and Corn Oil)

This formulation is suitable for oral administration.

Materials:

- **GSK2837808A** powder

- Dimethyl sulfoxide (DMSO), fresh
- Corn oil

Procedure:

- Prepare a stock solution of **GSK2837808A** in DMSO (e.g., 50 mg/mL). Ensure the powder is completely dissolved.
- For a 1 mL final working solution, add 50 µL of the 50 mg/mL clear DMSO stock solution to 950 µL of corn oil.
- Mix the solution evenly. It is recommended to use the mixed solution immediately for optimal results[4].

Vehicle Formulation 2: For Intravenous or Intraperitoneal Injection

This formulation is suitable for systemic administration.

Materials:

- **GSK2837808A** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Procedure:

- Prepare a stock solution of **GSK2837808A** in DMSO.
- Sequentially add the co-solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[2].
- Ensure the solution is clear after the addition of each solvent.

- If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
- It is recommended to prepare the working solution fresh on the day of use[2].

In Vivo Administration Protocols

Oral Gavage Protocol for Mice

Materials:

- Prepared **GSK2837808A** formulation
- Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)
- 1 mL syringe

Procedure:

- Accurately weigh the mouse to calculate the correct dose volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
- Firmly grasp the mouse by the scruff of the neck to immobilize its head.
- Gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance.
- Slowly depress the syringe plunger to deliver the formulation.
- Gently withdraw the gavage needle.
- Monitor the animal for any signs of distress post-administration.

Intraperitoneal (IP) Injection Protocol for Mice

Materials:

- Prepared **GSK2837808A** formulation
- 25-27 gauge needle

- 1 mL syringe

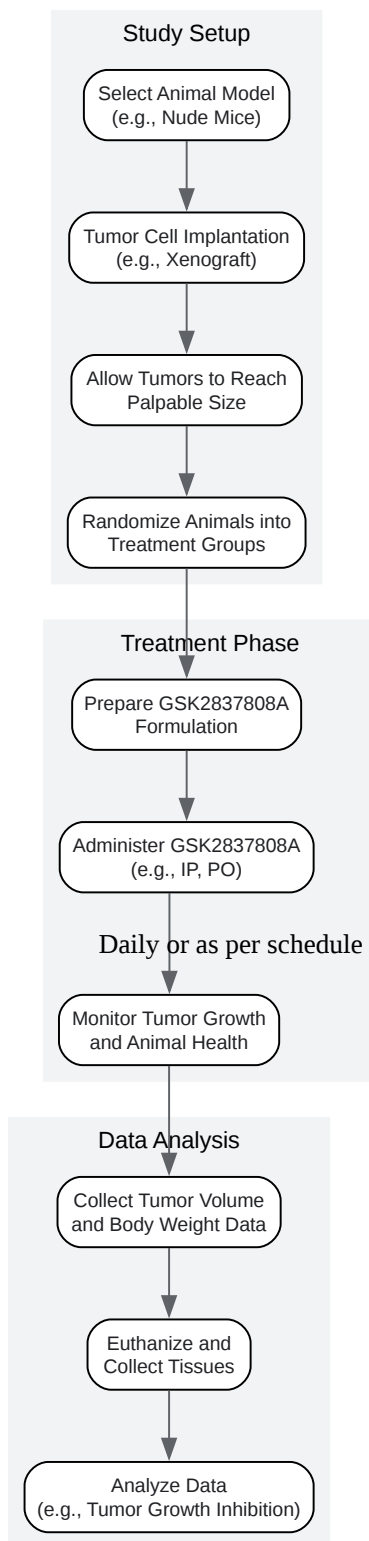
Procedure:

- Accurately weigh the mouse to calculate the correct injection volume.
- Restrain the mouse, exposing the abdomen.
- Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
- Aspirate to ensure no fluid is drawn back, which would indicate entry into a vessel or organ.
- Slowly inject the formulation.
- Withdraw the needle and return the mouse to its cage.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo efficacy study of **GSK2837808A** in a tumor xenograft model.

In Vivo Efficacy Study Workflow for GSK2837808A

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Caption: Typical workflow for an in vivo xenograft study.

Concluding Remarks

GSK2837808A is a valuable tool for investigating the role of LDHA and metabolic reprogramming in cancer biology. The protocols and data presented here provide a foundation for designing and executing in vivo studies. Researchers should optimize dosing and administration strategies based on their specific animal models and experimental goals, while being mindful of potential toxicities. Careful monitoring of animal health and adherence to institutional animal care and use guidelines are paramount for successful and ethical research.

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